molecular formula C9H11BClFO3 B596183 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid CAS No. 1256346-21-0

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

Cat. No. B596183
M. Wt: 232.442
InChI Key: XOILYAAAOAAWDH-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BClFO3 and a molecular weight of 232.45 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions : This is a type of palladium-catalyzed carbon-carbon bond forming reaction . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .

  • Preparation of Phenylboronic Catechol Esters : These are promising anion receptors for polymer electrolytes .

  • Diastereoselective Synthesis of Trisubstituted Allylic Alcohols : This is achieved via rhodium-catalyzed arylation .

  • Site-Selective Suzuki-Miyaura Arylation Reactions : These reactions are used in the synthesis of complex organic molecules .

  • Rhodium-Catalyzed Enantioselective Addition Reactions : These reactions are used to create chiral molecules .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(4-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILYAAAOAAWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681656
Record name {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

CAS RN

1256346-21-0
Record name {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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